

In-Depth Technical Guide to the Physical Properties of 2'-(Trifluoromethyl)propiophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2'-(Trifluoromethyl)propiophenone

Cat. No.: B098043

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **2'-(Trifluoromethyl)propiophenone**, a key building block in the synthesis of pharmaceuticals and agrochemicals.^[1] The inclusion of a trifluoromethyl group significantly influences the molecule's electronic and steric characteristics, often enhancing metabolic stability and binding affinity in drug candidates.^[1] This document outlines its key physical data, details the experimental protocols for their determination, and presents a logical workflow for such characterization.

Core Physical and Chemical Properties

2'-(Trifluoromethyl)propiophenone is a colorless to light yellow liquid at room temperature.^[2] For optimal stability, it should be stored in a tightly sealed container in a dry, well-ventilated place.^{[2][3]}

Quantitative Physical Data

The key physical properties of **2'-(Trifluoromethyl)propiophenone** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	$C_{10}H_9F_3O$	[2] [4]
Molecular Weight	202.17 g/mol	[2] [4] [5] [6]
Boiling Point	219-220 °C (at 760 mmHg)	[2] [4] [5]
Density	1.214 g/mL (at 25 °C)	[2] [4] [5]
Refractive Index ($n_{D^{20}}$)	1.461	[2] [4] [5]
Flash Point	214 °F (101.1 °C)	[2]
Appearance	Colorless to light yellow liquid	[2]
Water Solubility	Insoluble / Low	

Note on Solubility: While specific quantitative solubility data in various organic solvents is not readily available in the literature, general principles for trifluoromethylated ketones apply. The trifluoromethyl group enhances lipophilicity, suggesting good solubility in non-polar organic solvents.[\[1\]](#) However, the fluorine atoms also increase the molecule's overall polarity, which may allow for some degree of solubility in polar organic solvents. A safety data sheet indicates low to insoluble behavior in water.

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of liquid organic compounds like **2'-(Trifluoromethyl)propiophenone**.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. A common and efficient method for its determination on a small scale is the capillary method.

Apparatus:

- Thiele tube or similar heating apparatus (e.g., aluminum block heater)

- High-range thermometer (e.g., -10 to 360 °C)
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Heat source (e.g., Bunsen burner or hot plate)
- Mineral oil or other suitable heating bath fluid

Procedure:

- A small amount (a few milliliters) of **2'-(Trifluoromethyl)propiophenone** is placed into the fusion tube.
- A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the liquid.
- The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.
- The entire assembly is placed in a Thiele tube containing mineral oil, which is then gently and uniformly heated.
- As the temperature rises, air trapped in the capillary tube will slowly exit. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip.
- The heat source is then removed, and the apparatus is allowed to cool slowly.
- The boiling point is recorded as the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Determination of Density (Pycnometer Method)

Density, the mass per unit volume, is a fundamental physical property. The pycnometer method provides a precise means of determining the density of a liquid.

Apparatus:

- Pycnometer (a glass flask with a precisely known volume)
- Analytical balance (accurate to ± 0.0001 g)
- Thermometer
- Constant temperature water bath

Procedure:

- The empty, clean, and dry pycnometer is weighed on an analytical balance.
- The pycnometer is filled with **2'-(Trifluoromethyl)propiophenone**. Care is taken to avoid air bubbles.
- The filled pycnometer is placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C).
- The volume is adjusted precisely to the pycnometer's calibration mark, and any excess liquid on the exterior is carefully wiped away.
- The filled pycnometer is reweighed.
- The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is useful for identifying and assessing the purity of compounds.

Apparatus:

- Abbe refractometer
- Constant temperature water bath connected to the refractometer
- Light source (typically a sodium lamp, D-line at 589 nm)

- Dropper or pipette

Procedure:

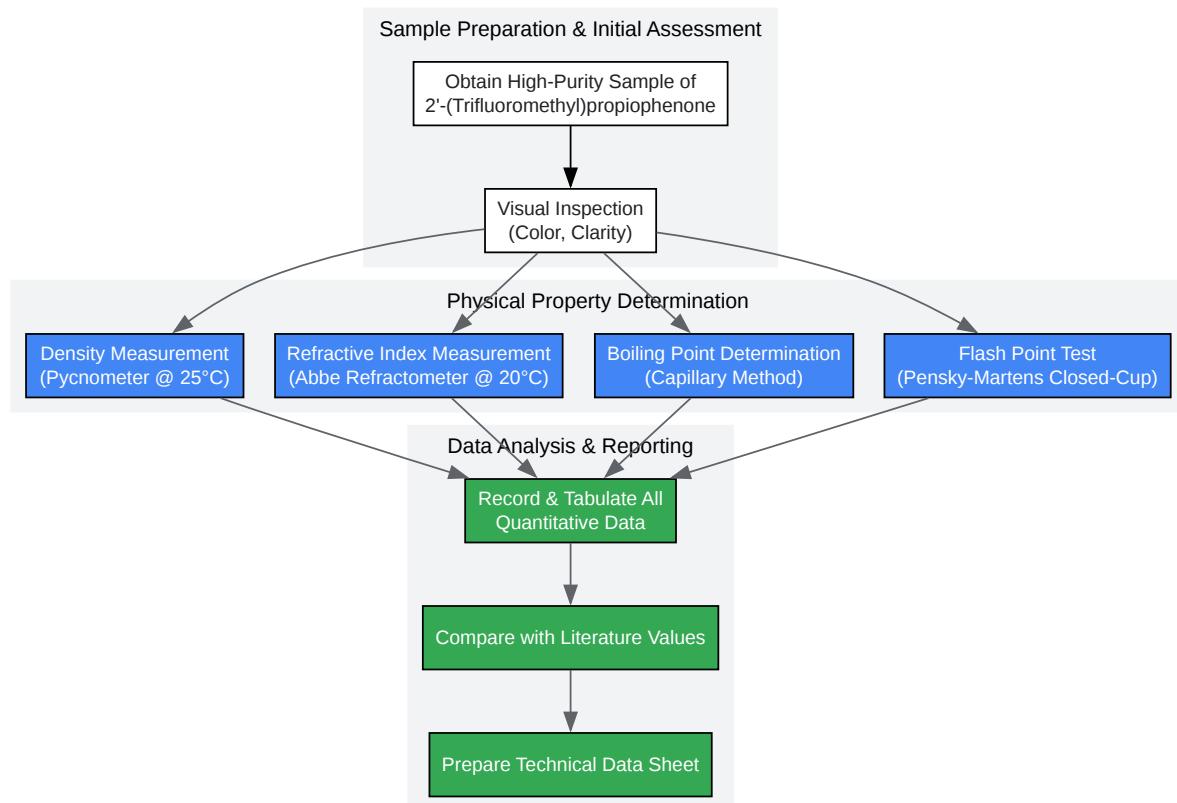
- The refractometer is turned on, and the temperature is allowed to stabilize to the desired value (e.g., 20 °C) using the circulating water bath.
- The prism surfaces of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and a soft lens tissue.
- A few drops of **2'-(Trifluoromethyl)propiophenone** are placed on the lower prism using a clean dropper.
- The prisms are closed and locked.
- While looking through the eyepiece, the adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
- If color fringing (dispersion) is observed, the compensator dial is adjusted to eliminate it.
- The refractive index value is read directly from the instrument's scale.

Determination of Flash Point (Pensky-Martens Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. This is a critical safety parameter. The Pensky-Martens closed-cup method is suitable for combustible liquids.

Apparatus:

- Pensky-Martens closed-cup flash point tester
- Heat source
- Stirrer
- Ignition source (e.g., gas flame or electric igniter)


- Thermometer

Procedure:

- The sample cup of the apparatus is filled with **2'-(Trifluoromethyl)propiophenone** to the marked level.
- The lid, which contains the stirrer, thermometer, and ignition source assembly, is securely placed on the cup.
- Heating is initiated at a slow, constant rate (e.g., 5-6 °C per minute), and the sample is stirred continuously.
- At regular temperature intervals, the stirring is paused, and the ignition source is applied by dipping it into the vapor space of the cup.
- The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a liquid chemical compound such as **2'-(Trifluoromethyl)propiophenone**.

[Click to download full resolution via product page](#)

Caption: Workflow for Physical Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 2'-(Trifluoromethyl)propiophenone | 16185-96-9 [chemicalbook.com]
- 4. 3'-(TRIFLUOROMETHYL)PROPIOPHENONE(1533-03-5) IR Spectrum [chemicalbook.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Physical Properties of 2'-(Trifluoromethyl)propiophenone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b098043#physical-properties-of-2-trifluoromethyl-propiophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com